2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
CAS No.: 1207020-72-1
VCID: VC5724430
Molecular Formula: C18H18N4O2S2
Molecular Weight: 386.49
* For research use only. Not for human or veterinary use.

Description |
The compound 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that incorporates several functional groups, including an imidazole ring, a thiazole ring, and an acetamide moiety. This compound is structurally similar to 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, which has been studied for its potential applications in drug formulation and synthesis optimization using green chemistry methods. Synthesis MethodsThe synthesis of this compound likely involves several key steps, similar to those used for related imidazole derivatives:
Potential ApplicationsWhile specific applications for 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide are not detailed, compounds with similar structures are often explored for their pharmacological properties, including potential roles in drug development and as inhibitors for various enzymes . Research Findings |
---|---|
CAS No. | 1207020-72-1 |
Product Name | 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide |
Molecular Formula | C18H18N4O2S2 |
Molecular Weight | 386.49 |
IUPAC Name | 2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C18H18N4O2S2/c1-3-9-22-15(13-4-6-14(24-2)7-5-13)11-20-18(22)26-12-16(23)21-17-19-8-10-25-17/h3-8,10-11H,1,9,12H2,2H3,(H,19,21,23) |
Standard InChIKey | BHTROUQYEPCDQN-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=NC=CS3 |
Solubility | not available |
PubChem Compound | 49671614 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume